

Chloroacetyl Chloride: A Comprehensive Toxicological Profile for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chloroacetyl chloride*

Cat. No.: B045968

[Get Quote](#)

For Immediate Release

This in-depth technical guide provides a comprehensive toxicological profile of **chloroacetyl chloride** (CAS No. 79-04-9), a critical intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals who handle or may be exposed to this highly reactive compound. Due to its hazardous nature, a thorough understanding of its toxicological properties is paramount for ensuring laboratory safety and proper handling.

Executive Summary

Chloroacetyl chloride is a colorless to light yellow liquid with a pungent odor.^[1] It is classified as a corrosive and toxic substance, posing significant health risks upon exposure through inhalation, dermal contact, or ingestion.^{[2][3][4]} Its toxicity is primarily attributed to its rapid hydrolysis in the presence of water or moisture to form hydrochloric acid and chloroacetic acid, both of which are highly corrosive to biological tissues.^{[4][5]} This guide summarizes the available quantitative toxicity data, outlines the standard experimental protocols for assessing its toxicity, and provides a visual representation of its primary toxic mechanism.

Quantitative Toxicological Data

The following tables summarize the acute toxicity data for **chloroacetyl chloride**. These values are critical for understanding the potential lethal dose and concentration and for implementing appropriate safety precautions.

Acute Oral Toxicity

Test Species	LD50 (mg/kg)
Rat	200 - 208[3][6]
Mouse	220[6][7]
Category	Toxic if swallowed[3][7]

Acute Dermal Toxicity

Test Species	LD50 (mg/kg)
Rat	662[3][6][7][8]
Rabbit	316 - 501[3]
Category	Toxic in contact with skin[3][7]

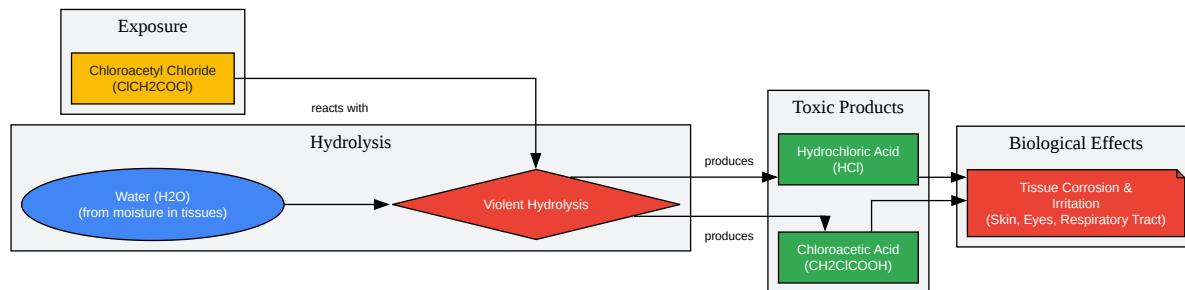
Acute Inhalation Toxicity

Test Species	LC50
Rat	3.05 mg/L (1 h)[3]
Rat	660 ppm (1 h)[3][7]
Rat	4.69 mg/L (4 h)[3]
Mouse	1300 ppm (2 h)[6]
Category	Toxic if inhaled[3][7]

Irritation and Corrosion

Chloroacetyl chloride is a potent corrosive agent to the skin, eyes, and respiratory tract.[2][4]

- Skin: It causes severe skin burns and is classified as corrosive.[3][9]
- Eyes: It can cause serious eye damage, including potential blindness.[2][10]


- Respiratory System: Inhalation can lead to severe irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema, which is a medical emergency.[2][11]

Other Toxicological Endpoints

- Sensitization: There is no available data to classify **chloroacetyl chloride** as a respiratory or skin sensitizer.[3]
- Genotoxicity: Data on the genotoxicity of **chloroacetyl chloride** is limited.[3]
- Carcinogenicity: **Chloroacetyl chloride** has not been adequately tested for its carcinogenic potential.[2][6]
- Reproductive Toxicity: There is no available data on the reproductive toxicity of **chloroacetyl chloride**.[2]
- Specific Target Organ Toxicity (STOT):
 - Single Exposure: May cause respiratory irritation.[3]
 - Repeated Exposure: May cause damage to the central nervous system and gastrointestinal tract.[3] Repeated inhalation may lead to bronchitis.[2]

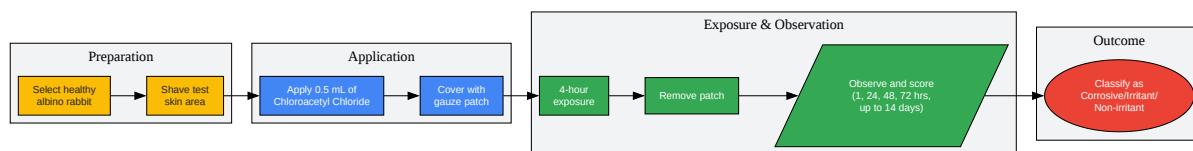
Mechanism of Toxicity

The primary mechanism of **chloroacetyl chloride**'s toxicity is its rapid reaction with water. This hydrolysis reaction produces hydrochloric acid (HCl) and chloroacetic acid, both of which are highly corrosive and irritating to biological tissues.[4][5]

[Click to download full resolution via product page](#)

Figure 1: Hydrolysis of **Chloroacetyl Chloride** and Subsequent Toxicity.

Experimental Protocols


The toxicological data for **chloroacetyl chloride** are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on the health hazards likely to arise from dermal exposure to a substance.

- Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[2][12] Untreated skin serves as a control. The degree of irritation or corrosion is evaluated at specific intervals.[12]
- Methodology:
 - Animal Model: Healthy, young adult albino rabbits are used.

- Dose and Application: 0.5 mL of the liquid test substance is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch.[2]
- Exposure Duration: The standard exposure period is 4 hours.[2]
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[12]
- Scoring: The severity of skin reactions is graded based on a standardized scoring system.

[Click to download full resolution via product page](#)

Figure 2: Workflow for Acute Dermal Irritation/Corrosion Testing.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

- Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[4][11] The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]
- Methodology:
 - Animal Model: Healthy, young adult albino rabbits are used.

- Anesthesia: Topical anesthetics and systemic analgesics are recommended to minimize pain and distress.[4]
- Dose and Application: A single dose (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[13]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The observation period can be extended to 21 days to assess reversibility.[14]
- Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test provides information on the health hazards from short-term inhalation exposure to a substance.

- Principle: Animals are exposed to the test substance for a defined period, and the concentration that is lethal to 50% of the test animals (LC50) is determined.[15][16]
- Methodology:
 - Animal Model: The preferred species is the rat.[17]
 - Exposure: Animals are exposed to the test substance as a vapor in an inhalation chamber, typically for 4 hours.[15][16] Both whole-body and nose-only exposure systems can be used.
 - Concentrations: A range of concentrations is tested to determine the LC50.
 - Observation: Animals are observed for at least 14 days for signs of toxicity and mortality. [15] Body weight is monitored, and a gross necropsy is performed at the end of the study. [16]

Occupational Exposure Limits

To protect workers from the harmful effects of **chloroacetyl chloride**, several organizations have established occupational exposure limits.

Organization	Limit	Value
NIOSH	REL (10-hr TWA)	0.05 ppm[2]
ACGIH	TLV (8-hr TWA)	0.05 ppm[2]
ACGIH	STEL	0.15 ppm[2]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Conclusion for Researchers

Chloroacetyl chloride is a highly toxic and corrosive chemical that requires stringent safety protocols in a research setting. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, must be worn.[17] Emergency eyewash stations and safety showers should be readily accessible. Given the lack of data on its chronic effects, including carcinogenicity and reproductive toxicity, exposure should be minimized. Researchers must be familiar with the material safety data sheet (MSDS) before handling this compound. In case of any exposure, immediate medical attention is crucial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.chemicalwatch.com [files.chemicalwatch.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Chloroacetyl chloride | C1CH₂COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 10. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 11. oecd.org [oecd.org]
- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. nucro-technics.com [nucro-technics.com]
- 15. eurolab.net [eurolab.net]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- To cite this document: BenchChem. [Chloroacetyl Chloride: A Comprehensive Toxicological Profile for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045968#toxicological-profile-of-chloroacetyl-chloride-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com